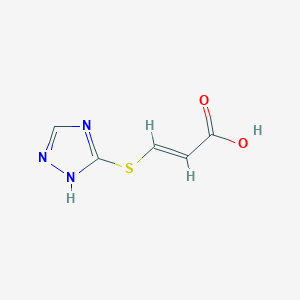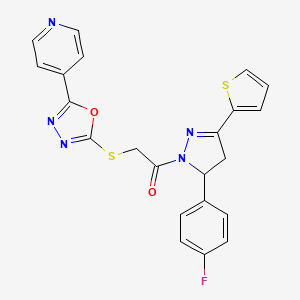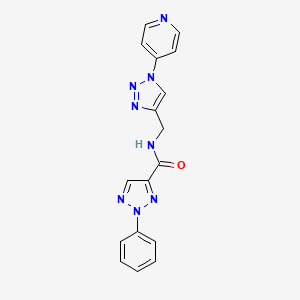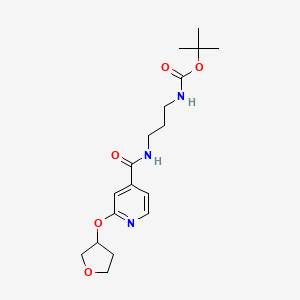![molecular formula C17H14N2O2 B2830028 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid CAS No. 956191-52-9](/img/structure/B2830028.png)
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- Molecular Structure Analysis : The compound 4-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yliminomethyl)benzoic acid, a related structure, was analyzed for its molecular structure. This included an examination of its benzoic acid moiety and pyrazole ring, and understanding the interactions within the molecule, such as hydrogen bonding and weak interactions (Zhang et al., 2002).
Synthesis and Characterization
Synthesis Techniques : Research has been conducted on synthesizing derivatives of pyrazole-based compounds and their characterization using various physico-chemical techniques. This includes the synthesis of thin films and analysis of their properties (El-Ghamaz et al., 2017).
Complex Formation : Studies involving the synthesis of complexes, such as those using Schiff bases derived from pyrazole compounds, have been explored. These include investigations into their structural and functional properties (Al‐Hamdani et al., 2015).
Biological and Pharmacological Applications
Antimicrobial Activity : Compounds structurally similar to 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid have been tested for their antimicrobial properties against various bacterial and fungal strains. This research is vital in the development of new antimicrobial agents (Rai et al., 2009).
Bioinorganic Chemistry : Investigations into the biological activity of pyrazole-based compounds in coordination with metal ions have been conducted. This research is significant for understanding the bioinorganic aspects of these compounds (Asegbeloyin et al., 2014).
Material Science and Engineering
Material Properties : The study of pyrazole derivatives in material science, particularly focusing on their thermal and optical properties, provides insights into their potential applications in various fields, including electronics and photonics (Al‐Hamdani et al., 2016).
Synthesis of Complexes : Research has also been done on the synthesis of palladium and platinum complexes with pyridylpyrazol-1-ylmethyl benzoic acids, analyzing their solid-state characterization and biological cytotoxicity (McKay et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which may suggest potential targets for this compound .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid. These factors can include pH, temperature, and the presence of other molecules in the environment .
Análisis Bioquímico
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Propiedades
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-5-2-1-4-15(16)14-8-6-13(7-9-14)12-19-11-3-10-18-19/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDJVZHRMHWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride](/img/structure/B2829947.png)
![2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2829949.png)
![1,3,7-trimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2829951.png)

![7-(3,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2829954.png)

![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2829958.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)





